molecular formula C18H28O4 B1208776 5-O-Methylembelin CAS No. 56005-10-8

5-O-Methylembelin

Cat. No. B1208776
CAS RN: 56005-10-8
M. Wt: 308.4 g/mol
InChI Key: KHBJLRRAMCJZLZ-UHFFFAOYSA-N
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Description

5-O-Methylembelin is a natural isocoumarin . It inhibits PCSK9, inducible degrader of the low-density lipoprotein receptor (IDLR), and sterol regulatory element binding protein 2 (SREBP2) mRNA expression .


Synthesis Analysis

A general synthetic route to 3-alkyl-2-hydroxy-5-methoxy-1,4-benzoquinones and the total synthesis of 5-O-methylembelin is reported based upon ring expansion of substituted cyclobutenes .


Molecular Structure Analysis

The molecular formula of 5-O-Methylembelin is C18H28O4 . Its average mass is 308.413 Da and its monoisotopic mass is 308.198761 Da .


Chemical Reactions Analysis

5-O-Methylembelin inhibits PCSK9, IDLR, and SREBP2 mRNA expression . In vitro, 5-O-Methylembelin (compound 3; 20 μM; 24 h) significantly downregulates PCSK9 (IC 50 value of 4.9 μM), IDLR, and SREBP2 mRNA expression .


Physical And Chemical Properties Analysis

5-O-Methylembelin is a solid substance with a light yellow to yellow color . It is soluble in DMSO .

Scientific Research Applications

Anticancer Activity through Microtubule Disassembly

5-O-Methylembelin demonstrates significant antiproliferative activity against various human tumor cell lines. It specifically arrests HL-60 cells in the G(0)/G(1) phase of the cell cycle, and its exposure leads to the disassembly of the microtubule network in HeLa cells. Moreover, 5-O-Methylembelin induces apoptosis in HL-60 cells, indicating its potential as an antimitotic and anticancer agent targeting microtubular proteins (Xu et al., 2005).

Anti-Trypanosoma Activity

5-O-Methylembelin exhibits notable anti-Trypanosoma cruzi activity. It inhibits the proliferation of epimastigotes and is effective against intracellular amastigotes. The compound induces mitochondrial alterations and an increase in ROS levels, suggesting mitochondria as a possible target for its action. This makes it a potential lead compound for the treatment of Chagas' disease (Spina et al., 2018).

Antimalarial Activity

5-O-Methylembelin, isolated from the mangrove plant Aegiceras corniculatum, shows moderate antimalarial activity. It is particularly effective against chloroquine-resistant strains of Plasmodium falciparum, suggesting its utility in the development of new antimalarial drugs (Thota et al., 2016).

Cytotoxicity in Cancer Cell Lines

This compound exhibits in vitro cytotoxicity against various cancer cell lines, including HL-60, Bel(7402), U937, and HeLa. The presence of 5-O-Methylembelin in these studies indicates its potential use in cancer therapies (Xu et al., 2004).

Inhibition of Inflammatory Enzymes

Embelin, which includes 5-O-Methylembelin, inhibits human 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1), significant in inflammation and cancer. This inhibition suggests embelin's biological effects and potential as a dual 5-LO/mPGES-1 inhibitor (Schaible et al., 2013).

Safety And Hazards

The safety data sheet for 5-O-Methylembelin indicates that it is intended for research use only . It should be handled under the supervision of a technically qualified individual .

properties

IUPAC Name

2-hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-3-4-5-6-7-8-9-10-11-12-14-17(20)15(19)13-16(22-2)18(14)21/h13,20H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBJLRRAMCJZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204577
Record name 5-O-Methylembelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-O-Methylembelin

CAS RN

56005-10-8
Record name 2-Hydroxy-5-methoxy-3-undecyl-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56005-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-O-Methylembelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056005108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-O-Methylembelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-O-METHYLEMBELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3R9623BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 96 °C
Record name 5-O-Methylembelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
RM Spina, E Lozano, PA Barrera, MB Agüero, A Tapia… - Phytomedicine, 2018 - Elsevier
… After 6 h, 19.2 µM BZN or 16 µM 5-O-methylembelin in DMSO were added and incubated for 24 h at 37 C. Controls were performed with 0.2% DMSO. After incubation, Vero cells were …
Number of citations: 5 www.sciencedirect.com
M Xu, Z Deng, M Li, J Li, H Fu, P Proksch… - Journal of natural …, 2004 - ACS Publications
… that of 5-O-methylembelin (8). The structure of 2 was thus identified as 5-O-ethylembelin. … to those of 2 and 5-O-methylembelin. However, 3 differed from 5-O-methylembelin (8) in the …
Number of citations: 73 pubs.acs.org
E Gomez, O de la Cruz-Giron… - Journal of natural …, 1989 - ACS Publications
… 5-O-Methylembelin was isolated and was shown … synthetic 5 -O-methylembelin by mmp and comparison of the tic and gc with an authentic sample. The compound 5 -O-methylembelin {…
Number of citations: 49 pubs.acs.org
DH Miles, M Payne - tetrahedron, 2001 - Elsevier
… 5-O-methylembelin was originally synthesized in a low yield by Joshi and Kamat 12 by derivation of the known compound embelin. In 1983, Kubo et al. reported the synthesis of …
Number of citations: 17 www.sciencedirect.com
RM Spina Zapata, ES Lozano, PA Barrera, MB Agüero… - 2018 - ri.conicet.gov.ar
… After 6 h, 19.2 µM BZN or 16 µM 5-O-methylembelin in DMSO were added and incubated for 24 h at 37 ºC. Controls were performed with 0.2% DMSO. After incubation, Vero cells were …
Number of citations: 2 ri.conicet.gov.ar
G Hussein, H Miyashiro, N Nakamura… - … Journal Devoted to …, 2000 - Wiley Online Library
… Five compounds (I–V) exhibited inhibitory activity at 100 mM (Table 3), where embelin (I) and 5-Omethylembelin (II) showed IC50 values of 21 and 46 mM, respectively. The IC50 of the …
Number of citations: 443 onlinelibrary.wiley.com
BS Joshi, VN Kamat - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
The reaction of embelin with some primary aliphatic amines has been reinvestigated. Embelin reacts with methylamine to give the 5-methylamino-derivative (2) or the quinone …
Number of citations: 16 pubs.rsc.org
SPR Thota, NS Sarma, YLN Murthy - 2016 - nopr.niscpr.res.in
One new compound (2) and five known compounds (1, 3-6) have been isolated from the mangrove plant Aegiceras corniculatum collected from the Godavari mangrove forest, India. …
Number of citations: 15 nopr.niscpr.res.in
S Chakthong, C Chiraphan, C Jundee… - Chinese Chemical …, 2010 - Elsevier
… , 5-O-methylembelin (3) and 2-dehydroxy-5-O-methylembelin (4) … (3) [6], [7] and 2-dehydroxy-5-O-methylembelin (4) [8] (Fig. 1)… 5-O-methylembelin and 2-dehydroxy-5-O-methylembelin, …
Number of citations: 10 www.sciencedirect.com
V Kuete, LK Omosa, VRS Tala… - BMC …, 2016 - bmcpharmacoltoxicol.biomedcentral …
… ; m/z: 332.4450), 2,5-dihydroxy-3-pentadecyl-2,5-cyclohexadiene-1,4-dione C 21 H 34 O 4 (10; m/z: 350.2457), 2-hydroxy-5-methoxy-3-undecyl-1,4-benzoquinone, 5-O-methylembelin …

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